Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
Description
Lithium;2-acetyl-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylate is a lithium salt of a spirocyclic heterobicyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within its unique spiro[3.4]octane scaffold. The molecule includes a carboxylate group at position 8, an acetyl substituent at position 2, and two sulfonyl (dioxo) groups at position 5 (Figure 1).
Properties
IUPAC Name |
lithium;2-acetyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUEDZIBMEMKB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core[_{{{CITATION{{{1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro [3.4 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah5802e939?context=bbe). This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications[{{{CITATION{{{1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 .... The lithium salt is then introduced to form the final product[{{{CITATION{{{_1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 .... The process would be carefully controlled to maintain the desired product quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of dioxo groups suggests that oxidation reactions can be performed to further modify the compound.
Reduction: : Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes to the spirocyclic core.
Scientific Research Applications
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate:
Chemistry: : It can be used as a reagent or intermediate in organic synthesis.
Biology: : The compound may have biological activity that could be explored for potential therapeutic uses.
Medicine: : Its lithium component suggests possible applications in psychiatric treatments, as lithium is known for its mood-stabilizing properties.
Industry: : The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate exerts its effects is not well-documented. it likely involves interactions with specific molecular targets and pathways. The lithium ion, in particular, may play a crucial role in modulating biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s spirocyclic and heteroatom-rich architecture invites comparison with other bicyclic or spirocyclic systems, particularly β-lactam antibiotics and related derivatives. Below, key structural, physicochemical, and functional differences are analyzed.
Structural Features
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations:
- The target compound’s spiro[3.4]octane system confers distinct conformational rigidity compared to fused bicyclic systems like bicyclo[4.2.0]octene (common in cephalosporins) .
- Unlike β-lactam antibiotics, the target lacks a strained four-membered β-lactam ring, which is critical for penicillin-binding protein (PBP) inhibition in antimicrobial activity .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Solubility (H₂O) | LogP (Predicted) | Stability (pH 7.4) | Counterion |
|---|---|---|---|---|
| Lithium;2-acetyl-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylate | High (lithium salt) | -1.2 | Stable | Lithium |
| Ceftizoxime | Moderate (disodium) | -0.8 | pH-sensitive | Disodium |
| (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Low (free acid) | 1.5 | Hydrolysis-prone | Free acid |
Key Observations:
- The lithium counterion in the target compound likely improves aqueous solubility compared to free-acid forms of similar bicyclic compounds .
- β-Lactam derivatives like Ceftizoxime exhibit pH-dependent stability due to β-lactam ring susceptibility to hydrolysis, a limitation absent in the target compound .
Functional and Pharmacological Implications
- Antimicrobial Activity: While β-lactam analogs (e.g., Ceftizoxime) target PBPs, the target compound’s lack of a β-lactam ring suggests alternative mechanisms. Its acetyl and carboxylate groups may interact with bacterial enzymes or membranes, but empirical studies are needed .
- Synthetic Accessibility: The spirocyclic core may pose synthesis challenges compared to fused bicyclic systems, which are well-established in β-lactam production .
Biological Activity
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate (CAS No. 2344680-34-6) is a complex organic compound notable for its unique spirocyclic structure and the presence of lithium as a counterion. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features several functional groups:
- Acetyl group : Contributes to its reactivity and biological properties.
- Dioxo group : May play a role in its interaction with biological targets.
- Thia and azaspiro frameworks : Impart structural uniqueness that may affect biological activity.
The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the lithium ion may modulate various biological pathways, including those involved in mood regulation and neuroprotection, similar to other lithium compounds known for their psychiatric applications.
Potential Therapeutic Applications
- Psychiatric Disorders : Given lithium's established role in treating bipolar disorder and depression, this compound may exhibit similar mood-stabilizing effects.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds can demonstrate significant antimicrobial effects against various bacterial strains, indicating that this compound might also possess such properties.
Case Studies and Research Findings
A review of literature highlights the following findings regarding related compounds:
-
Antimicrobial Efficacy :
- A study noted that compounds with acetyl groups displayed enhanced antibacterial activity against Staphylococcus spp. compared to their non-acetylated counterparts .
- The mechanism of action for related compounds was linked to their ability to interfere with biofilm formation, crucial for bacterial virulence.
-
Cytotoxicity Assessments :
- In cytotoxicity studies involving various cell lines (e.g., L929), certain derivatives exhibited selective toxicity at higher concentrations while promoting cell viability at lower doses . This suggests a nuanced interaction with cellular mechanisms that could be further explored for therapeutic applications.
Table 1: Summary of Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Acetyl derivative | Staphylococcus aureus | 32 µg/mL |
| Non-acetyl derivative | Staphylococcus aureus | 128 µg/mL |
| Acetylated oxadiazoles | E. coli | 64 µg/mL |
Table 2: Cytotoxicity Results on L929 Cell Line
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 24 | 100 | 92 |
| 25 | 200 | 68 |
| 29 | 50 | 97 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing lithium 2-acetyl-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylate?
- Answer : The synthesis of spirocyclic β-lactam derivatives often involves multi-step reactions. For analogous compounds (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives), key steps include:
- Cyclization : Use of mercaptoacetic acid or thiadiazole intermediates to form the spirocyclic core .
- Functionalization : Acetylation at the 2-position via reaction with acetyl chloride under anhydrous conditions .
- Lithium salt formation : Neutralization of the carboxylate group with lithium hydroxide in a polar solvent (e.g., ethanol/water mixture) .
- Example : A similar procedure for 1,3,4-oxadiazole derivatives involved refluxing with potassium hydroxide and subsequent coupling with acyl chlorides .
Q. How should researchers characterize the spirocyclic structure of this compound?
- Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm the spiro junction (e.g., chemical shifts for thiadiazole protons at δ 3.1–3.5 ppm and sp³-hybridized carbons at 60–70 ppm) .
- X-ray crystallography : Resolve the bicyclo[3.4]octane geometry, as demonstrated for analogous azabicyclo[4.2.0]octane derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for lithium adducts, expected [M+Li]⁺ ~430–450 m/z) .
Q. What safety protocols are critical during handling?
- Answer : Based on structurally related compounds:
- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse with water for 15+ minutes and seek medical consultation .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the acetyl or thiadiazole groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or carbonyl stretches) may arise from:
- Tautomerism : The 5λ⁶-thia group may exhibit dynamic equilibria. Use variable-temperature NMR to identify dominant conformers .
- Lithium coordination : The carboxylate-lithium interaction can shift proton environments. Compare spectra in different solvents (DMSO-d₆ vs. CDCl₃) .
- Reference analogs : Cross-validate with data from pharmacopeial standards (e.g., C19H17N5O7S3•HCl derivatives) .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Answer : Stability studies should focus on:
- pH sensitivity : Test degradation rates in buffers (pH 2–9). The acetyl group may hydrolyze in acidic conditions, requiring enteric coating for in vivo studies .
- Light/heat : Conduct accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products via HPLC-MS .
- Chelation : Lithium may dissociate in high-ionic-strength solutions. Use chelating agents (e.g., EDTA) in formulations to mitigate this .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Answer : Design assays based on structural analogs:
- Kinase inhibition : Test against CDK1/GSK3β using fluorescence polarization, as done for spirocyclic thiazolidinones .
- Antimicrobial activity : Use MIC assays against Gram-positive/negative strains, referencing azabicyclo[4.2.0]octane derivatives with acetamido side chains .
- Molecular docking : Model the spirocyclic core into active sites (e.g., penicillin-binding proteins) using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
